N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-2-32-23-14-8-15-24-26(23)29-27(33-24)30(18-21-12-5-6-16-28-21)25(31)17-20-11-7-10-19-9-3-4-13-22(19)20/h3-16H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURORRJNNUVETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural components:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Naphthalene group : Contributes to the compound's hydrophobicity and potential interaction with biological targets.
- Pyridine ring : Enhances solubility and may influence pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Anticancer Activity
- Studies have demonstrated that derivatives of benzothiazole, including this compound, can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves modulation of key signaling pathways associated with cell survival and death.
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Enzyme Inhibition
- The compound has shown potential as an inhibitor of enzymes involved in the ubiquitin-proteasome pathway, which is crucial for protein degradation. This inhibition can lead to the accumulation of pro-apoptotic factors, contributing to its anticancer effects.
-
Antimicrobial Properties
- Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. This activity is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Tables
Case Studies
-
Anticancer Study :
A recent study evaluated the anticancer efficacy of benzothiazole derivatives, including this compound, against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics. -
Enzyme Interaction Study :
Molecular docking studies revealed that the compound binds effectively to the active site of specific enzymes involved in protein degradation pathways. The binding affinity was measured using molecular dynamics simulations, indicating a strong interaction that could be exploited for therapeutic purposes. -
Antimicrobial Activity Assessment :
The antimicrobial properties were assessed using disk diffusion assays against several bacterial strains. The results showed a clear zone of inhibition at concentrations ranging from 50 µg/mL to 200 µg/mL, suggesting potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole-Acetamide Cores
Compounds sharing the benzothiazole-acetamide scaffold (Table 1) exhibit variations in substituents that influence bioactivity and physicochemical properties.
Table 1: Key Benzothiazole-Acetamide Derivatives
Key Observations :
- Dual Heterocyclic Systems : The pyridinylmethyl group introduces a secondary binding site, distinguishing it from simpler benzothiazole derivatives (e.g., compound 13 lacks this feature) .
- Biological Relevance : Compounds with trifluoromethyl or nitro groups (e.g., 20 and ) show higher specificity for kinase targets, suggesting the target compound’s pyridine moiety could confer similar selectivity .
Naphthalene-Containing Analogues
Naphthalene-substituted acetamides (e.g., ’s 6a-m series) share the naphthalen-1-yl group with the target compound but differ in core heterocycles:
Table 2: Naphthalene-Based Acetamides
Key Observations :
- Triazole vs. Benzothiazole : The target’s benzothiazole core may confer greater metabolic stability compared to triazole-based analogues (6a-m), which are prone to oxidative degradation .
Pyridine/Pyrimidine-Containing Analogues
Compounds with pyridine or pyrimidine moieties (e.g., ’s thiazole-carboxamides) highlight the role of nitrogen-rich heterocycles in enhancing target affinity:
Table 3: Pyridine/Pyrimidine Analogues
Key Observations :
- Pyridine as a Pharmacophore: The pyridinylmethyl group in the target compound could mimic the pyridine in ’s carboxamides, which show nanomolar antiviral activity .
- Steric Effects : The bulkier naphthalene group in the target compound may reduce binding pocket accessibility compared to smaller substituents in ’s derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
